2,5-Bis(trimethylstannyl)selenophene

Übersicht

Beschreibung

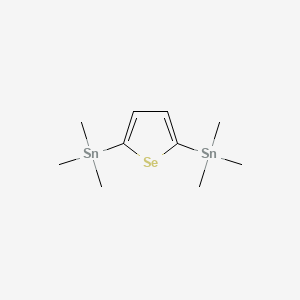

2,5-Bis(trimethylstannyl)selenophene is an organoselenium compound with the chemical formula C10H20SeSn2. It is characterized by the presence of two trimethylstannyl groups attached to a selenophene ring. This compound is typically a white to pale yellow solid and is soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and in the preparation of functional materials .

Vorbereitungsmethoden

2,5-Bis(trimethylstannyl)selenophene is commonly synthesized through the reaction of trimethyltin chloride with selenophene. The synthetic route involves the following steps[2][2]:

Lithiation of Selenophene: Selenophene is treated with n-butyllithium in dry tetrahydrofuran (THF) at -78°C to form the lithiated intermediate.

Stannylation: The lithiated intermediate is then reacted with trimethyltin chloride at -78°C, followed by warming to room temperature. The reaction mixture is then quenched with water and extracted with diethyl ether.

Purification: The organic layers are combined, washed with brine, and dried over magnesium sulfate. The crude product is purified by recrystallization from ethanol to obtain white needle-like crystals of this compound.

Analyse Chemischer Reaktionen

2,5-Bis(trimethylstannyl)selenophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides[][2].

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a selenophene derivative with new substituents at the 2 and 5 positions.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(trimethylstannyl)selenophene has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of other organoselenium compounds and functional materials.

Polymer Chemistry: The compound is used as a building block in the synthesis of conjugated polymers for applications in organic electronics, such as organic solar cells.

Material Science: It is employed in the preparation of materials with unique electronic and optical properties, which are useful in various technological applications.

Wirkmechanismus

The mechanism of action of 2,5-Bis(trimethylstannyl)selenophene in its applications involves its ability to participate in cross-coupling reactions and form stable carbon-selenium bonds. The trimethylstannyl groups facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. The selenophene ring provides a conjugated system that can interact with other molecular components, enhancing the electronic properties of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

2,5-Bis(trimethylstannyl)selenophene can be compared with similar compounds such as 2,5-Bis(trimethylstannyl)thiophene and 2,5-Bis(trimethylstannyl)furan. These compounds share a similar structure but differ in the heteroatom present in the ring (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic properties, such as red-shifted absorption and improved electron mobility, compared to its sulfur and oxygen analogs .

Similar Compounds

- 2,5-Bis(trimethylstannyl)thiophene

- 2,5-Bis(trimethylstannyl)furan

- 2,5-Bis(trimethylstannyl)pyrrole

These compounds are used in similar applications but offer different electronic and optical properties due to the varying heteroatoms in their structures .

Biologische Aktivität

2,5-Bis(trimethylstannyl)selenophene is a selenophene derivative that has garnered interest in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological activity, and applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves a Stille coupling reaction, where selenophene derivatives are formed through the reaction of trimethylstannyl reagents with appropriate halogenated precursors. The reaction conditions often include palladium catalysts and can be optimized to achieve high yields of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of selenium-containing compounds. This compound has been investigated for its effects on various cancer cell lines. For instance, research indicated that selenium-based flavonols exhibited significant cytotoxicity against human lung cancer cells (A549, H1975) when compared to control groups . The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12 | Induction of oxidative stress |

| Selenium-based flavonols | HT-29 (colorectal) | 15 | Apoptosis through ROS generation |

Antimicrobial Activity

The antimicrobial properties of selenophene derivatives have also been explored. In vitro studies demonstrated that compounds containing selenium can exhibit significant antibacterial activity against various pathogens. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Tested | Zone of Inhibition (mm) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 15 | Membrane disruption |

| Selenium-containing flavonoids | S. aureus | 20 | Metabolic interference |

Case Studies

- Selenium-based Flavonoids : A study evaluated various selenium-containing flavonoids, including derivatives of this compound, against human colorectal adenocarcinoma cells. Results showed a dose-dependent response with significant inhibition at concentrations as low as 10 µM .

- Polymer Applications : Research on polymeric materials incorporating selenophene has shown enhanced photovoltaic properties due to the unique electronic characteristics imparted by selenium . Such materials could potentially be used in organic solar cells, demonstrating the versatility of selenophene derivatives beyond biological applications.

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage in cancerous cells. Additionally, the presence of selenium is crucial for its interaction with thiol groups in proteins, influencing cellular signaling pathways related to apoptosis and stress response.

Eigenschaften

IUPAC Name |

trimethyl-(5-trimethylstannylselenophen-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJBEISROOTMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SeSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.